molecular formula C9H13ClN2 B13527353 2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine CAS No. 1060812-07-8

2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine

Cat. No.: B13527353
CAS No.: 1060812-07-8
M. Wt: 184.66 g/mol
InChI Key: WSVXEJSJBRVXTL-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-2-methylpropan-1-amine (CAS 1060812-07-8) is a high-purity chlorinated pyridine derivative supplied with a minimum purity of 98% . This compound belongs to a class of organochlorides that are of significant interest in modern medicinal chemistry, as the introduction of chlorine atoms into molecular frameworks is a established strategy for optimizing the potency and pharmacokinetic properties of drug candidates . The molecular structure integrates a 2-chloropyridine ring, a versatile scaffold known for its reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal for creating diverse biaryl structures in complex molecule synthesis . The presence of the primary amine functional group on a neopentyl-type backbone provides a handle for further derivatization, enabling its use as a synthetic intermediate or a building block in the development of potential therapeutic agents. Chlorinated compounds like this one represent a core structural motif in more than 250 FDA-approved pharmaceuticals, underscoring their enduring value in drug discovery programs targeting a wide spectrum of diseases . This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet prior to use.

Properties

CAS No.

1060812-07-8

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,6,11H2,1-2H3

InChI Key

WSVXEJSJBRVXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC(=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-4-aminopyridine Intermediate

A critical intermediate in the synthesis is 2-chloro-4-aminopyridine, which serves as the pyridine core for further elaboration. A robust industrial method involves:

  • Step 1: Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide using meta-chloroperbenzoic acid (m-CPBA) in chloroform solvent at room temperature for ~10 hours. The molar ratio of 2-chloropyridine to m-CPBA is typically 1:2-3. Yield: ~72%.

  • Step 2: Nitration of 2-chloropyridine N-oxide with a nitration mixture of concentrated nitric acid and sulfuric acid (volume ratio 1:1.6-2) at 0–10 °C, followed by heating to 100 °C to afford 2-chloro-4-nitropyridine N-oxide. Yield: ~70%.

  • Step 3: Reduction of the nitro group to an amino group using iron powder and concentrated hydrochloric acid in ethanol-water solvent, yielding 2-chloro-4-aminopyridine.

This method is characterized by mild reaction conditions, high yields, and suitability for large-scale industrial production due to inexpensive raw materials and straightforward workup.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxidation 2-chloropyridine, m-CPBA, chloroform, 25 °C, 10 h 72 Formation of 2-chloropyridine N-oxide
2 Nitration HNO3/H2SO4 mixture, 0–10 °C then 100 °C 70 Produces 2-chloro-4-nitropyridine N-oxide
3 Reduction Fe powder, conc. HCl, EtOH/H2O High Converts nitro to amino group

Introduction of the 2-Methylpropan-1-amine Side Chain

The branched amine side chain can be introduced via nucleophilic substitution or coupling reactions involving the 2-chloro-4-aminopyridine intermediate or related derivatives.

One approach involves:

  • Preparation of a suitable amine precursor such as (2R)-2-methylpyrrolidine or 2-methylpropan-1-amine derivatives.
  • Coupling with halogenated pyridine derivatives under basic conditions or palladium-catalyzed cross-coupling reactions.
  • Subsequent functional group transformations, including deprotection or hydrolysis, to yield the final amine-substituted product.

For example, a related synthetic sequence reported for pyridine derivatives includes:

  • Coupling of amine intermediates with chloropyridine derivatives via ipso-substitution under basic conditions.
  • Use of sodium hydride or other strong bases to facilitate nucleophilic displacement.
  • Purification by silica gel chromatography to isolate the desired compound with good yields (~59% in reported cases).

Alternative Synthetic Routes

Other documented methods for related pyridine amine compounds include:

  • Use of tert-butyl carbamate-protected intermediates, followed by acid-mediated deprotection to yield amino-substituted pyridines.
  • Multi-step functionalization involving acetylation, bromination, and palladium-catalyzed coupling to assemble complex pyridine-based amines.
  • Direct amination of chloropyridine derivatives under mild conditions to preserve sensitive substituents.

Summary Table of Key Preparation Steps

Synthetic Stage Reaction Type Key Reagents/Conditions Yield (%) Remarks
2-chloropyridine to N-oxide Oxidation meta-Chloroperbenzoic acid, chloroform, 25 °C, 10 h ~72 Mild conditions, scalable
N-oxide nitration Electrophilic substitution HNO3/H2SO4 mixture, 0–10 °C to 100 °C ~70 Controlled temperature nitration
Nitro reduction to amine Reduction Fe powder, conc. HCl, EtOH/H2O High Efficient conversion to amino group
Aminopyridine coupling Nucleophilic substitution / Pd-catalyzed coupling 2-methylpropan-1-amine derivatives, bases, or Pd catalysts 50-70 Enables side chain introduction
Purification Chromatography Silica gel column chromatography Ensures high purity of final compound

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a selective LOXL2 inhibitor, it binds to the LOXL2 enzyme and inhibits its activity, which is crucial in the cross-linking of collagen and elastin . This inhibition can have therapeutic implications in the treatment of fibrotic diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(2-Chloropyridin-4-yl)ethanone
  • Molecular Formula: C7H6ClNO
  • Molecular Weight : 155.58 g/mol
  • Key Differences: Replaces the 2-methylpropan-1-amine group with a ketone (ethanone). This substitution eliminates the amine’s basicity and hydrogen-bonding capacity, likely reducing solubility in aqueous media compared to the target compound. The ketone group may increase reactivity in nucleophilic addition reactions .
(R)-1-(3,5-Difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride
  • Molecular Formula : C9H14Cl2F2N2
  • Molecular Weight : 277.13 g/mol
  • Key Differences :
    • Fluorine atoms at pyridine positions 3 and 5 instead of chlorine at position 2.
    • Dihydrochloride salt form enhances aqueous solubility compared to the free base of the target compound.
    • The stereochemistry (R-configuration) may influence chiral recognition in biological systems .

Heterocycle Replacement

2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
  • Molecular Formula : C7H6ClN3
  • Molecular Weight : 167.60 g/mol
  • Key Differences :
    • Pyrimidine ring (six-membered, two nitrogen atoms) replaces pyridine.
    • Chlorine at position 2 and a propargylamine group at position 4. The sp-hybridized propargyl group may confer distinct electronic properties and reactivity (e.g., click chemistry applications) .
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
  • Molecular Formula : C7H13N3
  • Molecular Weight : 139.20 g/mol
  • Key Differences :
    • Imidazole ring (five-membered, two nitrogen atoms) replaces pyridine.
    • The imidazole’s aromaticity and hydrogen-bonding capacity (via NH groups) may enhance interactions with biological targets compared to pyridine-based analogs .

Aromatic vs. Heteroaromatic Core

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride
  • Molecular Formula : C10H12Cl2FN
  • Molecular Weight : 248.12 g/mol
  • Key Differences: Phenyl ring substituted with chlorine (position 3) and fluorine (position 2) replaces pyridine.
2-(4-Chlorophenyl)-2-methylpropan-1-amine
  • Molecular Formula : C10H14ClN
  • Molecular Weight : 183.68 g/mol
  • Key Differences :
    • Chlorine at the para position on a phenyl ring instead of pyridine.
    • The lack of heteroatoms in the aromatic core may reduce solubility in polar solvents compared to the target compound .

Implications of Structural Modifications

  • Halogen Type and Position: Chlorine at pyridine position 2 (target) vs.
  • Heterocycle Choice : Pyridine (target) vs. pyrimidine () or imidazole () impacts aromatic π-stacking and hydrogen-bonding capabilities, which are critical in drug design .
  • Salt Forms : Dihydrochloride salts () improve solubility, whereas free amines (target) may require formulation adjustments for bioavailability .

Biological Activity

2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2, with a molecular weight of approximately 198.67 g/mol. The compound features a chlorinated pyridine moiety attached to a branched amine structure, contributing to its chemical reactivity and potential biological activity. It typically appears as a pale yellow to yellow-brown liquid with a predicted boiling point around 234.5 °C and a density of approximately 1.076 g/cm³.

Structural Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(4-Chloropyridin-2-YL)-2-methylpropan-1-amineC10H13ClN2Different position of chlorine substitution
N-(4-Chloropyridin-3-YL)-N-methylpropan-1-aminesC10H14ClNVariation in nitrogen substitution
3-(Chlorophenyl)-N,N-dimethylpropan-1-aminesC11H16ClNPresence of phenyl instead of pyridine

This table illustrates the uniqueness of this compound in terms of its specific chlorination pattern and branched amine structure, which may influence its biological activity differently from other compounds in this class.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:

The compound's mechanism of action likely involves interactions with specific receptors or enzymes, similar to other chloropyridine derivatives. It may bind to monoamine transporters or other relevant targets, altering their activity and leading to various biological effects.

Study on VMAT Interaction

A study examined the protective actions of VMAT2 in monoaminergic neurons. It was found that compounds affecting VMAT function could alter dopamine dynamics, potentially linking to the pharmacological profile of this compound. The research highlighted how VMAT inhibitors could exacerbate neurotoxicity in dopaminergic systems, suggesting that our compound might have similar implications .

ROCK Inhibition Research

Another research effort focused on the synthesis and evaluation of chloropyridine derivatives as selective ROCK inhibitors. The study reported that modifications at the chloropyridine ring significantly influenced the binding affinity and inhibitory potency against ROCK enzymes. This finding implies that this compound could be optimized for enhanced therapeutic effects by altering its structural components .

Q & A

Q. How can regioselectivity be controlled during halogenation of the pyridine ring?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 3-position, followed by electrophilic halogenation .
  • Catalytic C–H Activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridyl) for selective bromination at the 5-position .

Notes

  • Contradictory Evidence : Synthesis protocols in and recommend different solvents (DMF vs. acetone); validate choice via kinetic studies.
  • Data Gaps : Biological activity data are limited; prioritize in vitro screening as in .

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